molecular formula C21H23N3O2 B11207612 2,3-diethyl-N-(2-methoxybenzyl)quinoxaline-6-carboxamide

2,3-diethyl-N-(2-methoxybenzyl)quinoxaline-6-carboxamide

Cat. No.: B11207612
M. Wt: 349.4 g/mol
InChI Key: USXFOWLYTJRDHH-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

2,3-diethyl-N-(2-methoxybenzyl)quinoxaline-6-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,3-diethyl-N-(2-methoxybenzyl)quinoxaline-6-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex quinoxaline derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,3-diethyl-N-(2-methoxybenzyl)quinoxaline-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-diethyl-N-(2-methoxybenzyl)quinoxaline-6-carboxamide is unique due to its specific structural features, such as the presence of diethyl and methoxybenzyl groups, which contribute to its distinct chemical and biological properties. These features differentiate it from other quinoxaline derivatives and make it a valuable compound for various scientific research applications .

Properties

Molecular Formula

C21H23N3O2

Molecular Weight

349.4 g/mol

IUPAC Name

2,3-diethyl-N-[(2-methoxyphenyl)methyl]quinoxaline-6-carboxamide

InChI

InChI=1S/C21H23N3O2/c1-4-16-17(5-2)24-19-12-14(10-11-18(19)23-16)21(25)22-13-15-8-6-7-9-20(15)26-3/h6-12H,4-5,13H2,1-3H3,(H,22,25)

InChI Key

USXFOWLYTJRDHH-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC2=C(C=C(C=C2)C(=O)NCC3=CC=CC=C3OC)N=C1CC

Origin of Product

United States

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